Lipophilicity and Hydrogen-Bonding Capacity vs. Ethanol Analog (CAS 2091203-48-2)
The target compound demonstrates a higher calculated partition coefficient (cLogP) and an additional hydrogen bond donor compared to its direct ethanol analog. This is driven by the replacement of a terminal hydroxyl group with an N-methylamide. These differences are critical for predicting membrane permeability and solubility [1].
| Evidence Dimension | Predicted Lipophilicity and Hydrogen Bond Donors |
|---|---|
| Target Compound Data | cLogP ≈ 2.5; HBD = 1 |
| Comparator Or Baseline | 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethanol: cLogP ≈ 1.8; HBD = 1 |
| Quantified Difference | Δ cLogP ≈ +0.7; No net change in HBD count but a change in H-bond strength and geometry. |
| Conditions | cLogP calculated using the XLogP3 algorithm via PubChem; Hydrogen Bond Donor (HBD) count per Lipinski's rules [2]. |
Why This Matters
A cLogP difference of 0.7 units can significantly alter a compound's ability to passively cross cell membranes, directly impacting its utility in cell-based assays.
- [1] Lipinski, C.A., et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 46(1-3), pp. 3-26. View Source
- [2] PubChem. (2025) Computed Properties for 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]-N-methylacetamide and 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethanol. National Center for Biotechnology Information. View Source
